ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is an organic compound characterized by a triazole ring and a benzoate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Triazole Ring: : The key intermediate is 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole, which is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of 4-fluorophenyl azide with an alkyne in the presence of a copper catalyst.
Esterification: : This step involves the esterification of 3-amino benzoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-amino benzoate.
Amide Bond Formation: : The final step is the coupling of the triazole intermediate with the ethyl 3-amino benzoate through an amide bond formation reaction, typically using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial synthesis follows a similar route with optimizations for scale-up:
Catalyst Optimization: : Use of more efficient or reusable catalysts to lower cost and environmental impact.
Flow Chemistry: : Implementation of continuous flow processes to improve yield and process safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction of the triazole ring might be achieved under specific conditions to yield other functionalized triazoles.
Substitution: : Electrophilic aromatic substitution on the fluorophenyl ring allows for further functionalization.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄ or CrO₃.
Reduction: : Hydrogenation reactions using H₂ and Pd/C as a catalyst.
Substitution: : Conditions like electrophilic halogenation, using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation Products: : Hydroxylated or carbonyl derivatives of the original compound.
Reduction Products: : Simplified triazole compounds.
Substitution Products: : Various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Building Blocks: : Used as a synthetic intermediate in complex molecule synthesis.
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine
Antimicrobial: : Investigated for its potential antimicrobial properties.
Anti-inflammatory: : Studies suggest possible anti-inflammatory applications.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes.
Industry
Material Science: : Used in the development of new materials with specific properties.
Pharmaceuticals: : Potential precursor in drug development.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : It can inhibit enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory effects.
Signal Transduction: : May interfere with signaling pathways in microbial organisms, exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Ethyl 3-({[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Uniqueness
Ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to the presence of the fluorine atom, which often enhances biological activity and metabolic stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-3-27-19(26)13-5-4-6-15(11-13)21-18(25)17-12(2)24(23-22-17)16-9-7-14(20)8-10-16/h4-11H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOADBNIZWSOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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